2-(Di-t-butylphosphinomethyl)pyridine is an organophosphorus compound characterized by the presence of a pyridine ring substituted with a di-t-butylphosphinomethyl group. This compound is notable for its applications in various chemical reactions, particularly as a ligand in transition metal catalysis. The molecular formula for 2-(Di-t-butylphosphinomethyl)pyridine is C_{13}H_{20}N P, with a molecular weight of approximately 235.28 g/mol.
This compound can be synthesized from commercially available starting materials, including pyridine and di-t-butylphosphine derivatives. Its synthesis often involves methods that allow for the introduction of the phosphinomethyl group onto the pyridine ring.
2-(Di-t-butylphosphinomethyl)pyridine falls within the class of phosphine ligands, which are crucial in coordination chemistry and catalysis. It is classified as an organophosphorus compound due to the presence of phosphorus in its structure.
The synthesis of 2-(Di-t-butylphosphinomethyl)pyridine typically involves a nucleophilic substitution reaction where a di-t-butylphosphine derivative reacts with a suitable electrophile, such as an alkyl halide or an aldehyde, in the presence of a base. One common method for synthesizing this compound includes:
The structure of 2-(Di-t-butylphosphinomethyl)pyridine features a pyridine ring with a phosphorus atom bonded to two tert-butyl groups through a methylene bridge. The configuration allows for steric hindrance due to the bulky tert-butyl groups, influencing its reactivity and coordination properties.
CC(C)(C)P(CC1=CC=CC=N1)C(C)(C)C
.2-(Di-t-butylphosphinomethyl)pyridine participates in various chemical reactions, primarily as a ligand in transition metal-catalyzed processes. Some notable reactions include:
The efficiency of these reactions can depend on several factors, including:
The mechanism of action for 2-(Di-t-butylphosphinomethyl)pyridine as a ligand involves coordination to transition metals, which facilitates various coupling reactions. In these processes:
2-(Di-t-butylphosphinomethyl)pyridine has significant applications in synthetic organic chemistry, particularly in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2